molecular formula C18H22N2O3S B14151754 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide CAS No. 1048668-06-9

2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide

Cat. No.: B14151754
CAS No.: 1048668-06-9
M. Wt: 346.4 g/mol
InChI Key: FFJONVHSMFUNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide is a synthetic organic compound characterized by its unique structural properties It contains a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 3,5-dimethylphenyl(methylsulfonyl)amine. This intermediate is then reacted with N-phenylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific substitution reaction.

Scientific Research Applications

2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]butanoic acid
  • N~2~-(3,5-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide

Uniqueness

Compared to similar compounds, 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of both the sulfonamide group and the aromatic rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

CAS No.

1048668-06-9

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-phenylpropanamide

InChI

InChI=1S/C18H22N2O3S/c1-13-10-14(2)12-17(11-13)20(24(4,22)23)15(3)18(21)19-16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21)

InChI Key

FFJONVHSMFUNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.